molecular formula C8H3Br2F5OS B1410385 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene CAS No. 1803775-27-0

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B1410385
CAS No.: 1803775-27-0
M. Wt: 401.98 g/mol
InChI Key: BKUBGMDUXZDRGQ-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C8H3Br2F5OS It belongs to the family of benzene derivatives and contains a variety of functional groups, including bromine, fluorine, oxygen, and sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions to remove halogens or reduce functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or reduced benzene derivatives.

Scientific Research Applications

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry. It is studied for its ability to modulate biological pathways and target specific proteins.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is used in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The trifluoromethylthio group and difluoromethoxy group contribute to its unique chemical properties, allowing it to interact with biological molecules in a specific manner. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1,3-Dibromo-5-(trifluoromethoxy)benzene: Similar structure but lacks the difluoromethoxy group.

    1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene: Similar structure but with different positions of the functional groups.

    1-Bromo-3-(difluoromethoxy)benzene: Similar structure but lacks the trifluoromethylthio group and has only one bromine atom.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,5-dibromo-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUBGMDUXZDRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)SC(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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